molecular formula C20H19FN6O B11230352 3-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

3-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

Cat. No.: B11230352
M. Wt: 378.4 g/mol
InChI Key: DQQPUGDSPQQOSF-UHFFFAOYSA-N
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Description

3-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, and a fluorophenyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 3-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common synthetic route involves the reaction of 4-fluoroaniline with a suitable pyrazole derivative under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar compounds to 3-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: A core structure with various substitutions that exhibit different biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic system with potential as a kinase inhibitor.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A thiazole derivative with antibacterial activity .

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19FN6O

Molecular Weight

378.4 g/mol

IUPAC Name

3-[[4-(4-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol

InChI

InChI=1S/C20H19FN6O/c21-14-7-9-15(10-8-14)24-18-17-13-23-27(16-5-2-1-3-6-16)19(17)26-20(25-18)22-11-4-12-28/h1-3,5-10,13,28H,4,11-12H2,(H2,22,24,25,26)

InChI Key

DQQPUGDSPQQOSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC=C(C=C4)F)NCCCO

Origin of Product

United States

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